molecular formula C17H16N4O2 B7512387 6-[4-Methoxy-3-(2-oxopyrrolidin-1-yl)anilino]pyridine-3-carbonitrile

6-[4-Methoxy-3-(2-oxopyrrolidin-1-yl)anilino]pyridine-3-carbonitrile

Cat. No. B7512387
M. Wt: 308.33 g/mol
InChI Key: COTDSZVHPXFDHD-UHFFFAOYSA-N
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Description

6-[4-Methoxy-3-(2-oxopyrrolidin-1-yl)anilino]pyridine-3-carbonitrile, also known as MPAC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. MPAC belongs to the class of pyridine derivatives and is known for its remarkable biological activity, making it a promising candidate for drug development.

Mechanism of Action

The mechanism of action of 6-[4-Methoxy-3-(2-oxopyrrolidin-1-yl)anilino]pyridine-3-carbonitrile involves its interaction with specific cellular targets, such as enzymes and receptors. 6-[4-Methoxy-3-(2-oxopyrrolidin-1-yl)anilino]pyridine-3-carbonitrile has been shown to inhibit the activity of certain enzymes involved in the growth and proliferation of cancer cells, leading to their death. Additionally, 6-[4-Methoxy-3-(2-oxopyrrolidin-1-yl)anilino]pyridine-3-carbonitrile has been found to modulate the activity of certain receptors involved in the regulation of inflammation, leading to a reduction in inflammation.
Biochemical and Physiological Effects:
6-[4-Methoxy-3-(2-oxopyrrolidin-1-yl)anilino]pyridine-3-carbonitrile has been shown to have several biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (formation of new blood vessels), and modulate the immune response. Additionally, 6-[4-Methoxy-3-(2-oxopyrrolidin-1-yl)anilino]pyridine-3-carbonitrile has been found to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative disorders such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the major advantages of 6-[4-Methoxy-3-(2-oxopyrrolidin-1-yl)anilino]pyridine-3-carbonitrile is its potent biological activity, making it a promising candidate for drug development. Additionally, its relatively simple synthesis method and high yield make it a cost-effective compound for laboratory experiments. However, one of the limitations of 6-[4-Methoxy-3-(2-oxopyrrolidin-1-yl)anilino]pyridine-3-carbonitrile is its poor solubility in water, which can pose challenges in its administration and formulation.

Future Directions

There are several potential future directions for research on 6-[4-Methoxy-3-(2-oxopyrrolidin-1-yl)anilino]pyridine-3-carbonitrile. One area of interest is the development of 6-[4-Methoxy-3-(2-oxopyrrolidin-1-yl)anilino]pyridine-3-carbonitrile-based drugs for the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of 6-[4-Methoxy-3-(2-oxopyrrolidin-1-yl)anilino]pyridine-3-carbonitrile and its potential applications in the treatment of neurodegenerative disorders. Furthermore, the development of novel synthetic routes for the synthesis of 6-[4-Methoxy-3-(2-oxopyrrolidin-1-yl)anilino]pyridine-3-carbonitrile and its derivatives could lead to the discovery of new compounds with enhanced biological activity.

Synthesis Methods

The synthesis of 6-[4-Methoxy-3-(2-oxopyrrolidin-1-yl)anilino]pyridine-3-carbonitrile involves the reaction of 4-methoxy-3-nitroaniline with 2-oxo-1-pyrrolidineacetamide, followed by the addition of pyridine-3-carbonitrile. The reaction is carried out under specific conditions to ensure high yield and purity of the final product.

Scientific Research Applications

6-[4-Methoxy-3-(2-oxopyrrolidin-1-yl)anilino]pyridine-3-carbonitrile has been extensively studied for its potential applications in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. It has been shown to exhibit potent anti-tumor activity by inhibiting the growth and proliferation of cancer cells. Additionally, 6-[4-Methoxy-3-(2-oxopyrrolidin-1-yl)anilino]pyridine-3-carbonitrile has been found to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

6-[4-methoxy-3-(2-oxopyrrolidin-1-yl)anilino]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2/c1-23-15-6-5-13(9-14(15)21-8-2-3-17(21)22)20-16-7-4-12(10-18)11-19-16/h4-7,9,11H,2-3,8H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COTDSZVHPXFDHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC2=NC=C(C=C2)C#N)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-[4-Methoxy-3-(2-oxopyrrolidin-1-yl)anilino]pyridine-3-carbonitrile

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